2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
“2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” is a chemical compound with the molecular formula C16H16O3 . It is a derivative of the coumarin family .
Molecular Structure Analysis
The molecular structure of “2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” consists of a fused ring system containing a furan ring and a chromenone ring . The compound has a molecular weight of 256.3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 420.7±33.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Crystallography and Molecular Structure
Studies have detailed the crystal structures of related compounds, revealing insights into their conformations and supramolecular interactions. For instance, research on imperatorin, a closely related compound, uncovered different conformations in its crystal structure, offering a basis for understanding molecular interactions and reactivity (Atta-ur-Rahman et al., 2004; Cox et al., 2003). These studies contribute to the broader field of crystallography by providing detailed molecular portraits that can inform synthetic strategies and predict material properties.
Green Chemistry and Synthesis
Research emphasizes the importance of green synthetic methods for related furochromen compounds. A notable study presented a catalyst-free, solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the environmental benefits and efficiency of microwave irradiation in organic synthesis (Kumar et al., 2015). Such advances underscore the potential of green chemistry to produce complex molecules sustainably.
Pharmacological Potential
Several studies have explored the synthesis and biological activity of furochromen derivatives, indicating their potential as pharmacological agents. For instance, derivatives of 7H-furo[3,2-g]chromen-7-one have been synthesized and evaluated for their vasodilatory activity, suggesting potential applications in treating hypertension (Wang et al., 2014). Additionally, the synthesis of furo[3,2-g]chromeno[2,3-c]pyrazole derivatives has been explored for their potential as kinase inhibitors, highlighting the role of these compounds in developing new therapeutic agents (Amr et al., 2017).
Future Directions
Research into coumarin derivatives like “2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” could focus on their potential therapeutic applications. For instance, studies have shown that similar compounds have anti-cancer activity , suggesting potential for further development as therapeutic agents.
properties
IUPAC Name |
2,3,5,6,9-pentamethylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-7-8(2)16(17)19-15-10(4)14-13(6-12(7)15)9(3)11(5)18-14/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFUMOXRXDYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one |
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